Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate
Description
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate (CAS: 333321-49-6) is a glycinate derivative with the molecular formula C₁₂H₁₇NO₆S and a molecular weight of 303.33 g/mol . It is characterized by a 2,4-dimethoxyphenyl group attached to the glycine backbone, a methylsulfonyl substituent, and a methyl ester moiety. This compound is classified as a high-purity active pharmaceutical ingredient (API) intermediate, manufactured under ISO-certified conditions for use in pharmaceutical research and drug development . Its discontinuation in certain commercial quantities (e.g., 1g, 5g) suggests specialized applications or supply-chain challenges .
Properties
IUPAC Name |
methyl 2-(2,4-dimethoxy-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-17-9-5-6-10(11(7-9)18-2)13(20(4,15)16)8-12(14)19-3/h5-7H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYAMXRMIFWHTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N(CC(=O)OC)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate is a compound of significant interest in pharmaceutical research due to its unique structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₉N₃O₄S, with a molecular weight of approximately 271.33 g/mol. Its structure features a methylsulfonyl group attached to a glycine backbone, which is crucial for its biological interactions.
Preliminary studies indicate that this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. Compounds with methyl sulfonyl groups have been associated with selective COX-II inhibition, which is beneficial in managing inflammatory conditions .
- Cell Cycle Regulation : Research suggests that this compound may influence cell cycle progression and apoptosis in cancer cells. For instance, similar compounds have been reported to induce G1 cell cycle arrest and apoptosis in human myelodysplastic syndrome cell lines .
- Antioxidant Activity : The presence of the methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Pharmacological Effects
The biological activity of this compound has been evaluated across various studies:
- Anti-inflammatory Effects : As noted earlier, the compound's ability to inhibit COX enzymes positions it as a candidate for anti-inflammatory therapies. In vitro studies have demonstrated its effectiveness in reducing inflammatory markers in various cell types.
- Antitumor Activity : Case studies involving related compounds indicate that this compound may possess antitumor properties. For example, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : Some studies suggest that the compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing neuroinflammation.
Case Studies and Research Findings
- In Vitro Studies : A study published in PubMed highlighted that compounds structurally related to this compound demonstrated potent inhibitory activity against human class I HDAC isoforms, leading to increased acetylation of histones and subsequent gene expression changes associated with tumor suppression .
- Animal Models : In vivo experiments using mouse models have shown that similar compounds can effectively reduce tumor growth and enhance survival rates when administered orally. The pharmacokinetic profiles indicate favorable absorption and minimal toxicity at therapeutic doses .
- Comparative Analysis : A comparative study evaluated the biological activity of various methyl sulfonyl derivatives against different cancer cell lines. This compound exhibited superior efficacy compared to other derivatives, making it a compelling candidate for further development .
Summary Table of Biological Activities
Scientific Research Applications
Scientific Research Applications
Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate has several applications in scientific research:
Medicinal Chemistry
- Anti-inflammatory Properties : Preclinical studies indicate that this compound may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects : Research suggests it enhances neuronal survival and regeneration, potentially useful in neurodegenerative disorders like Alzheimer's disease .
- Analgesic Effects : The compound has been shown to reduce pain in animal models, indicating potential applications in pain management therapies.
- Mechanism of Action : While not fully elucidated, it is believed to interact with biological targets such as enzymes or receptors involved in inflammation and pain pathways .
Industrial Applications
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules in organic chemistry.
- Specialty Chemicals Production : Its unique properties make it suitable for producing various specialty chemicals and intermediates used in pharmaceuticals and agrochemicals.
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of this compound in a rat model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to control groups, supporting its therapeutic potential in inflammatory conditions.
Case Study 2: Neuroprotection
In vitro experiments using hippocampal neuron cultures revealed that treatment with this compound led to increased neuronal survival under oxidative stress conditions. This suggests its potential role as a neuroprotective agent against neurodegenerative diseases .
Current research focuses on:
- Elucidating the precise mechanisms of action.
- Developing novel derivatives with enhanced potency and selectivity.
- Investigating efficacy in various disease models beyond those currently studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The chloro substituent in the latter compound increases molecular weight and polarity, which may influence solubility and bioavailability .
Aromatic Ring Modifications :
- The 2-ethylphenyl and 4-methylphenylsulfonyl groups in CAS 333454-81-2 introduce steric bulk and lipophilicity, likely altering binding affinities in biological systems compared to the simpler 2,4-dimethoxyphenyl group .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is commonly employed. First, 2,4-dimethoxybenzaldehyde is reacted with methyl ester derivatives (e.g., (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride) under nucleophilic substitution conditions. The second step involves sulfonylation using methylsulfonyl chloride. Key optimizations include:
- Solvent selection : High-boiling solvents (e.g., DMSO) reduce volatilization losses .
- Temperature control : Maintain 60–80°C during sulfonylation to prevent decomposition.
- Purity validation : Use HPLC (e.g., SQD-FA05 conditions) with retention time ~1.64 minutes for quality control .
- Data Table :
| Step | Reagents | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | 2,4-Dimethoxybenzaldehyde, methyl ester | DMSO, 70°C, 12h | 75–80 | ≥95% |
| 2 | Methylsulfonyl chloride, base | THF, 0°C → RT, 6h | 65–70 | ≥98% |
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- LCMS : Look for [M+H]+ ion at m/z 294 (base compound) or 554 (complex derivatives) .
- NMR : Key signals include:
- ¹H NMR : δ 3.2–3.5 ppm (SO₂CH₃), δ 6.8–7.2 ppm (aromatic protons from dimethoxyphenyl).
- ¹³C NMR : δ 165–170 ppm (ester carbonyl), δ 50–55 ppm (methylsulfonyl group).
- HPLC : Retention time consistency under SQD-FA05 conditions .
Advanced Research Questions
Q. What are the challenges in analyzing this compound in biological matrices, and how can they be mitigated?
- Methodological Answer :
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
- Detection sensitivity : Employ LC-MS/MS with ESI+ mode, optimizing collision energy for fragmentation (e.g., m/z 294 → 152 for quantification).
- Stability : Store samples at –80°C with 0.1% formic acid to prevent hydrolysis .
Q. How does the methylsulfonyl group influence the compound’s interaction with biological targets like ERRα?
- Methodological Answer : The methylsulfonyl moiety enhances binding affinity to ERRα’s hydrophobic pocket. Comparative studies with analogs (e.g., HSP1604) show:
- Surface plasmon resonance (SPR) : Kd values ≤10 nM for sulfonyl-containing derivatives vs. >100 nM for non-sulfonyl analogs.
- Functional assays : Sulfonyl groups reduce IC₅₀ in cell proliferation assays (e.g., 2.5 μM vs. 12 μM in breast cancer lines) .
- Data Table :
| Derivative | ERRα Binding Kd (nM) | IC₅₀ (Proliferation, μM) |
|---|---|---|
| Methylsulfonyl variant | 8.3 ± 1.2 | 2.5 ± 0.3 |
| Non-sulfonyl variant | 112 ± 15 | 12 ± 2.1 |
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay variability : Standardize using ERα/ERRα reporter cell lines with luciferase readouts.
- Metabolic stability : Pre-treat compounds with liver microsomes (e.g., human CYP3A4) to account for degradation .
- Structural analogs : Compare with validated inhibitors (e.g., GW441756 or PD173074) as positive controls .
Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict nucleophilic attack sites (e.g., glycinate ester vs. sulfonyl group).
- MD simulations : Simulate solvent interactions (e.g., DMSO vs. THF) to model reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
